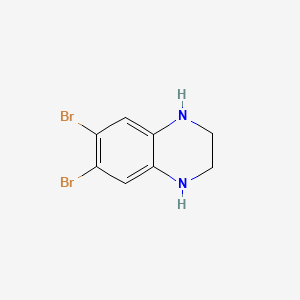
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the tetrahydroquinoxaline ring.
Métodos De Preparación
The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction yields the desired product with high purity and yield.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivative.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 1,2,3,4-tetrahydroquinoxaline .
Aplicaciones Científicas De Investigación
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication .
Comparación Con Compuestos Similares
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
6,7-Dichloro-1,2,3,4-tetrahydroquinoxaline: This compound has chlorine atoms instead of bromine atoms at the 6th and 7th positions.
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the bromine atoms and serves as a precursor for the synthesis of various substituted quinoxalines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H8Br2N2 |
|---|---|
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
6,7-dibromo-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11-12H,1-2H2 |
Clave InChI |
RFUZRBGRSAZCPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC(=C(C=C2N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















